molecular formula C12H11F3O4 B8097302 1-(3,5-Dimethoxybenzoyl)-3,3,3-trifluoroacetone

1-(3,5-Dimethoxybenzoyl)-3,3,3-trifluoroacetone

Cat. No.: B8097302
M. Wt: 276.21 g/mol
InChI Key: YXZAPIKIWLGQRS-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxybenzoyl)-3,3,3-trifluoroacetone is a chemical compound characterized by its unique structure, which includes a trifluoroacetone group attached to a 3,5-dimethoxybenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxybenzoyl)-3,3,3-trifluoroacetone typically involves the reaction of 3,5-dimethoxybenzoic acid with trifluoroacetic anhydride in the presence of a suitable catalyst, such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxybenzoyl)-3,3,3-trifluoroacetone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of esters or amides.

Scientific Research Applications

1-(3,5-Dimethoxybenzoyl)-3,3,3-trifluoroacetone has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound may serve as a probe in biological studies to investigate enzyme activities or receptor binding.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,5-Dimethoxybenzoyl)-3,3,3-trifluoroacetone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

1-(3,5-Dimethoxybenzoyl)-3,3,3-trifluoroacetone can be compared with other similar compounds, such as:

  • 3,5-Dimethoxybenzoyl chloride: This compound differs in its functional group, which affects its reactivity and applications.

  • Trifluoroacetic acid: While structurally similar, trifluoroacetic acid lacks the benzoyl group, leading to different chemical properties and uses.

Uniqueness: The presence of both the trifluoroacetone group and the 3,5-dimethoxybenzoyl moiety gives this compound its unique chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, biological studies, drug discovery, and industrial applications. Further research and development of this compound could lead to new discoveries and advancements in these areas.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c1-18-8-3-7(4-9(5-8)19-2)10(16)6-11(17)12(13,14)15/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZAPIKIWLGQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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